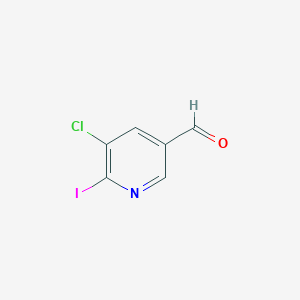![molecular formula C12H13NO4 B8596027 1-methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B8596027.png)
1-methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is an organic compound with the molecular formula C12H13NO4. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and a tetrahydrobenzoannulene core. It is a white to yellow solid and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one typically involves multiple steps. One common method includes the nitration of a suitable precursor followed by methoxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methanol for methoxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted compounds, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine
- 6,7,8,9-Tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one
- 1-Piperazineethanol, 4-(2-amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl)-
Uniqueness
1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is unique due to its specific combination of functional groups and its tetrahydrobenzoannulene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H13NO4 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
1-methoxy-2-nitro-5,7,8,9-tetrahydrobenzo[7]annulen-6-one |
InChI |
InChI=1S/C12H13NO4/c1-17-12-10-4-2-3-9(14)7-8(10)5-6-11(12)13(15)16/h5-6H,2-4,7H2,1H3 |
InChI-Schlüssel |
ZDUBEVXJAJZYQB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC2=C1CCCC(=O)C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-diethylaminoethyl)-1H-indol-5-yl]naphthalene-1-sulphonamide](/img/structure/B8595977.png)

![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide](/img/structure/B8595993.png)



![4-N-[4-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8596021.png)
![3-Isopropyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8596035.png)

![5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene](/img/structure/B8596042.png)

